molecular formula C11H20Cl2N4 B1402676 Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride CAS No. 1361114-90-0

Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride

Cat. No.: B1402676
CAS No.: 1361114-90-0
M. Wt: 279.21 g/mol
InChI Key: OEJXVBSFMZFGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring fused to a pyrimidine ring, with dimethylamine groups attached, and is commonly used in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Pyrimidine Ring Formation: The pyrimidine ring is then constructed using condensation reactions involving appropriate reagents.

    Attachment of Dimethylamine Groups: Dimethylamine is introduced through nucleophilic substitution reactions.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the dimethylamine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine hydrochloride
  • Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine sulfate

Uniqueness

Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride is unique due to its specific structural features and the presence of the dihydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

IUPAC Name

N,N-dimethyl-4-piperidin-2-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-15(2)11-13-8-6-10(14-11)9-5-3-4-7-12-9;;/h6,8-9,12H,3-5,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJXVBSFMZFGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)C2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride
Reactant of Route 2
Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride
Reactant of Route 3
Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride
Reactant of Route 4
Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride
Reactant of Route 6
Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.